molecular formula C8H6BrClO2 B2703002 (4-Bromophenoxy)acetyl chloride CAS No. 16738-06-0

(4-Bromophenoxy)acetyl chloride

Cat. No.: B2703002
CAS No.: 16738-06-0
M. Wt: 249.49
InChI Key: WGNGWDLGDORSKX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been studied for their pharmacological activities against various bacterial and fungal species, as well as against certain cancer cell lines .

Mode of Action

It’s known that bromine-containing compounds often participate in free radical reactions, nucleophilic substitutions, and oxidations . The bromine atom in (4-Bromophenoxy)acetyl chloride could potentially be involved in such reactions, leading to changes in its targets.

Biochemical Pathways

Bromine-containing compounds are known to participate in various biochemical reactions, including those involving benzylic positions . These reactions could potentially affect various biochemical pathways and their downstream effects.

Result of Action

Similar compounds have shown promising antimicrobial and antiproliferative activities . These effects could potentially be attributed to the actions of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromophenoxy)acetyl chloride can be synthesized through the reaction of (4-bromophenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the (4-bromophenoxy)acetic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction proceeds with the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems for reagent addition and temperature control can enhance the safety and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenoxy)acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    (4-Bromophenoxy)acetic acid: Formed from hydrolysis.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenoxy)acetyl chloride
  • (4-Methylphenoxy)acetyl chloride
  • (4-Fluorophenoxy)acetyl chloride

Uniqueness

(4-Bromophenoxy)acetyl chloride is unique due to the presence of the bromine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The bromine atom can also serve as a handle for further functionalization through reactions such as Suzuki-Miyaura coupling .

Properties

IUPAC Name

2-(4-bromophenoxy)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNGWDLGDORSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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